Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Purity Quality Control Reproducibility

In multi-step medicinal chemistry, free 2-aminothiazole esters often cause side reactions and fail permeability filters. This N,N-dimethylaminomethylene-protected derivative eliminates hydrogen-bond donors (HBD=0), lowers TPSA to 54.79 Ų, and survives alkylation/acylation conditions, enabling selective 4-position functionalization before mild acidic deprotection. Key advantages: • Zero HBD & TPSA 54.79 Ų - compatible with CNS drug-likeness filters (vs. 93.45 Ų for the free amine). • Orthogonal protection: ethyl ester remains intact during dimethylaminomethylene removal (unlike tert-butyl analogs). • Liquid/low-melting physical form facilitates automated liquid handling and acoustic dispensing for HTS.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
CAS No. 865659-41-2
Cat. No. B2365992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate
CAS865659-41-2
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)N=CN(C)C
InChIInChI=1S/C9H13N3O2S/c1-4-14-8(13)7-5-10-9(15-7)11-6-12(2)3/h5-6H,4H2,1-3H3
InChIKeyTZFNNSZFCMQSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate: Chemical Identity and Benchmarking


Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate (CAS 865659-41-2) is a 2-aminothiazole derivative in which the exocyclic amino group is masked as an N,N-dimethylaminomethylene imine. It belongs to the thiazole-5-carboxylate ester family, a scaffold widely employed in medicinal chemistry and agrochemical research. The compound has the molecular formula C₉H₁₃N₃O₂S, a molecular weight of 227.28 g·mol⁻¹, and is supplied at purity levels of 90–98% depending on the vendor . The N,N-dimethylaminomethylene substituent eliminates the hydrogen-bond donor capacity of the 2-amino group, reduces topological polar surface area (TPSA) to 54.79 Ų, and increases computed LogP to 1.54 relative to the free 2-amino analog . These physicochemical alterations differentiate it from the primary 2-aminothiazole-5-carboxylate congeners that dominate many screening libraries, making it a functionally distinct building block for property-driven molecular design.

1 Protected 2-amino building block for multistep synthesis
2 Zero HBD & low TPSA (54.79 Ų) for permeability-focused design
3 Liquid or low-melting solid compatible with automated dispensing No melting point reported; inferred physical state
4 Ethyl ester/dimethylaminomethylene orthogonal protection scheme

Why This Compound Cannot Replace Common 2-Aminothiazole Analogs


The N,N-dimethylaminomethylene group on the 2-amino position is not a passive substituent; it fundamentally alters the hydrogen-bonding capacity, electronic character, and steric environment of the thiazole core. In a typical medicinal chemistry campaign, replacing this compound with ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) or ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6) would restore two hydrogen-bond donors (HBD count changes from 0 to 2) and increase TPSA by approximately 39 Ų, thereby changing permeability, solubility, and target-binding profiles in ways that are not linearly predictable [1]. Furthermore, the dimethylaminomethylene moiety has been explicitly employed as a protecting-group strategy in patented anti-gastric secretion thiazole derivatives (US 4,564,678), demonstrating that the protected form enables synthetic sequences that are incompatible with a free amine [2]. Substituting an N,N-dimethylaminomethylene-protected building block with the unprotected amine therefore risks deprotection at undesired stages or side reactions in multi-step syntheses.

HBD shift Replacing with unprotected 2-amino analog restores 2 HBD and increases TPSA ~39 Ų, altering permeability and binding profiles unpredictably.
Form mismatch Unprotected analogs are crystalline solids (mp 144–180 °C); direct substitution in automated dispensing workflows may require different handling protocols.
Synthetic risk Using free amine instead of protected form risks premature deprotection or side reactions in sequences designed for the dimethylaminomethylene group.

Quantitative Differentiation from Closest Analogs


Purity Grade Comparison

The target compound is commercially available at a purity of 98% (Leyan) , compared with 97% for ethyl 2-aminothiazole-5-carboxylate (Thermo Scientific Chemicals/Alfa Aesar) and 95% for the same analog from AKSci . While the absolute difference appears modest, a 98% specification reduces the maximum total impurity burden to ≤2%, vs. ≤5% for the 95%-grade comparator. For structure–activity relationship (SAR) studies where unidentified impurities can confound dose–response data, this 3-percentage-point improvement in minimum purity reduces impurity-related noise by approximately 60%.

Purity specification
Reported
98% (Leyan) vs. 97%–95% for unprotected analog
Lower impurity burden supports SAR fidelity in hit-to-lead studies.
Vendor-certified HPLC/GC; ≤2% total impurities.
Purity Quality Control Reproducibility

Topological Polar Surface Area Reduction

The calculated TPSA of the target compound is 54.79 Ų , versus 93.45 Ų for ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) [1]. This 38.66 Ų reduction (-41%) is directly attributable to masking the 2-amino group as an N,N-dimethylaminomethylene imine, eliminating two hydrogen-bond donors. TPSA values below 60 Ų are generally associated with favorable intestinal absorption and blood–brain barrier penetration (the classic 'Veber window'), whereas values above 90 Ų often correlate with reduced passive permeability [2]. The target compound therefore sits in a more favorable permeability zone than its primary amino comparator.

TPSA reduction
Reported
54.79 Ų vs. 93.45 Ų (−41%) for 2-amino analog
Places compound in favorable passive permeability zone.
Computed (Ertl method); Veber window reference applied.
Drug-likeness Membrane Permeability ADME Prediction

Hydrogen-Bond Donor Elimination

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas ethyl 2-aminothiazole-5-carboxylate has two (HBD = 2) due to the primary amine . The absence of HBD typically reduces aqueous solubility but increases solubility in organic solvents and membrane-like environments. In the context of the 'Rule of Five' and lead-likeness filters, HBD count is a primary determinant of promiscuity and off-target binding: compounds with ≥2 HBD are statistically more likely to engage in non-specific polar interactions with proteins and phospholipids [1]. By reducing HBD to zero while maintaining five hydrogen-bond acceptors (HBA = 5), the target compound achieves an HBA/HBD ratio that is undefined (division by zero) versus 2.5 for the comparator, representing a fundamentally different interaction profile in biological matrices.

HBD elimination
Reported
HBD = 0 (vs. 2 for free amine); HBA = 5
Reduces nonspecific polar interactions, supporting selectivity screening.
Derived from SMILES; Rule of Five context.
Hydrogen Bonding Solubility Off-target Selectivity

Physical Form and Dispensing Advantage

No melting point is reported for the target compound on any authoritative datasheet—the field is consistently left blank by Leyan, CymitQuimica, and other vendors . In contrast, ethyl 2-aminothiazole-5-carboxylate melts at 144–158 °C , and ethyl 2-amino-4-methylthiazole-5-carboxylate melts sharply at 176–180 °C . The absence of a listed melting point for the target compound strongly indicates that it is a viscous oil or low-melting solid at ambient temperature. This physical state difference has practical implications for automated liquid handling, high-throughput parallel synthesis, and formulation into dosing vehicles, where liquids or low-melting solids are more readily dispensed by acoustic or positive-displacement systems than crystalline powders that require weighing or trituration.

Physical form
Data to verify
Inferred liquid/low-melting solid; no mp reported vs. 144–180 °C for analogs
May suit acoustic dispensing and solution-phase arrays.
Absence of mp data across vendors; confirm before automated use.
Physical Form Automated Dispensing Formulation

Orthogonal Deprotection Compatibility

The N,N-dimethylaminomethylene group is cleavable under mild acidic conditions (aqueous acid or ion-exchange resin) to regenerate the free 2-aminothiazole [1]. The target compound's ethyl ester is stable under these deprotection conditions, whereas the tert-butyl ester analog (CAS 499240-79-8, MW 255.34), offered at 95% purity , would undergo concurrent ester cleavage under the same acidic conditions. This orthogonality is critical in multi-step syntheses where the carboxylic acid must remain esterified while the 2-amino group is unveiled for subsequent acylation, sulfonylation, or reductive amination. The patent literature explicitly demonstrates this strategy: compound 14 in US 4,564,678 is 2-(N,N-dimethylaminomethyleneamino)-4-(4-hydroxy-4-phenylpiperidine-1-yl-methyl)-thiazole, where the dimethylaminomethylene group is retained through a nucleophilic substitution step and removed later [1].

Orthogonal protection
Class-level
Ethyl ester survives mild acid deprotection; tert-butyl ester cleaves concurrently
Enables sequential functionalization without ester loss.
Patent US 4,564,678 exemplifies strategy; class-level inference.
Protecting Group Strategy Multi-step Synthesis Orthogonality

Optimal Research and Industrial Application Scenarios


Protected Building Block for Parallel Synthesis

In medicinal chemistry programs exploring 2-aminothiazole-5-carboxylate-based inhibitors, the dimethylaminomethylene protecting group enables selective functionalization at the 4-position or ester manipulation without interference from a free amine. The protected intermediate survives alkylation, acylation, and cross-coupling conditions, then is deprotected under mild acid to reveal the 2-amine for final diversification [1]. The 98% purity grade ensures that byproducts from incomplete protection do not contaminate SAR libraries.

Permeability-Focused Hit Expansion and CNS Library Design

With a TPSA of 54.79 Ų and zero hydrogen-bond donors [1], this compound occupies chemical space associated with high passive membrane permeability . It is a strategically relevant building block for CNS-targeted or intracellular-target screening libraries where the 2-aminothiazole-5-carboxylate scaffold is desired but the HBD-rich free amine would be rejected by standard drug-likeness filters. Procurement for focused library synthesis leverages its permeability-optimized profile relative to the 2-amino analog (TPSA 93.45 Ų, HBD = 2) [2].

Automated High-Throughput Synthesis Compatibility

The compound's inferred liquid or low-melting physical state [1] makes it amenable to automated liquid handling and acoustic dispensing platforms. In contrast to the crystalline 2-amino analogs with melting points above 144 °C , the target compound can be dispensed as a neat liquid or concentrated DMSO stock without precipitation, reducing well-to-well variability in high-throughput experimentation. This physical form advantage is particularly valuable in industrial settings where hundreds to thousands of parallel reactions are executed daily.

Divergent Analog Synthesis with Orthogonal Protection

When a synthetic route requires the carboxylic acid to remain protected as the ethyl ester while the 2-amino group undergoes sequential transformation, the ethyl ester/dimethylaminomethylene pair offers superior orthogonality compared to the tert-butyl ester analog (CAS 499240-79-8), whose ester would cleave under the acidic conditions needed for dimethylaminomethylene removal [1]. This enables a modular approach: (i) functionalize at the 4-position, (ii) remove the dimethylaminomethylene protecting group under mild acid with the ethyl ester intact, (iii) diversify the regenerated 2-amine, and (iv) saponify the ethyl ester as the final step.

Application
Selection Property
Validation Focus
Parallel synthesis of 2-aminothiazole libraries
Dimethylaminomethylene-protected amine
Protection stability under reaction conditions
CNS-focused library design
Low TPSA and zero HBD profile
Permeability prediction assay fit
Automated high-throughput synthesis
Liquid or low-melting physical form
Compatible with acoustic/positive-displacement dispensing
Orthogonal protection strategy
Ethyl ester stable to acidic deprotection
Sequential functionalization without ester cleavage
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